

An In-depth Technical Guide to 1H-Indole-2,5-dicarboxylic Acid

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Compound of Interest

Compound Name: **1H-indole-2,5-dicarboxylic Acid**

Cat. No.: **B040931**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties, synthesis, and applications of **1H-indole-2,5-dicarboxylic acid**, a key building block in medicinal chemistry and materials science.

Core Molecular Data

1H-indole-2,5-dicarboxylic acid is a heterocyclic compound featuring an indole core substituted with two carboxylic acid groups. Its chemical properties make it a versatile precursor in the synthesis of a wide range of functional molecules.

Property	Data
Molecular Formula	C ₁₀ H ₇ NO ₄
Molecular Weight	205.17 g/mol
CAS Number	117140-77-9

Experimental Protocols

Synthesis of 1H-Indole-2,5-dicarboxylic Acid via Reissert Indole Synthesis

The Reissert indole synthesis provides a viable pathway for the preparation of **1H-indole-2,5-dicarboxylic acid**, starting from a substituted o-nitrotoluene. The general methodology involves a condensation reaction followed by reductive cyclization and subsequent hydrolysis.

Step 1: Condensation of 4-Carboethoxy-2-nitrotoluene with Diethyl Oxalate

- To a solution of sodium ethoxide in absolute ethanol, add 4-carboethoxy-2-nitrotoluene.
- Slowly add diethyl oxalate to the mixture at room temperature with stirring.
- The reaction is typically stirred for several hours to ensure the complete formation of the ethyl o-nitrophenylpyruvate derivative.
- The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is worked up by acidification and extraction with an organic solvent. The solvent is then removed under reduced pressure to yield the crude pyruvate derivative.

Step 2: Reductive Cyclization

- The crude ethyl o-nitrophenylpyruvate derivative is dissolved in a suitable solvent, such as acetic acid or ethanol.
- A reducing agent, such as zinc dust in acetic acid or catalytic hydrogenation (e.g., using Pd/C), is introduced to the solution.
- The mixture is stirred, and in the case of catalytic hydrogenation, maintained under a hydrogen atmosphere, until the reduction of the nitro group and subsequent cyclization to the indole ring is complete, as monitored by TLC.
- The catalyst is removed by filtration, and the solvent is evaporated. The residue contains the diethyl 1H-indole-2,5-dicarboxylate.

Step 3: Hydrolysis to **1H-Indole-2,5-dicarboxylic Acid**

- The crude diethyl 1H-indole-2,5-dicarboxylate is suspended in an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide.

- The mixture is heated to reflux and stirred for several hours to ensure complete hydrolysis of both ester groups.
- After cooling to room temperature, the reaction mixture is acidified with a mineral acid, such as hydrochloric acid, to a pH of approximately 1-2.
- The precipitated **1H-indole-2,5-dicarboxylic acid** is collected by vacuum filtration.
- The solid is washed with cold water and then dried under vacuum to yield the final product.

Applications in Drug Discovery and Materials Science

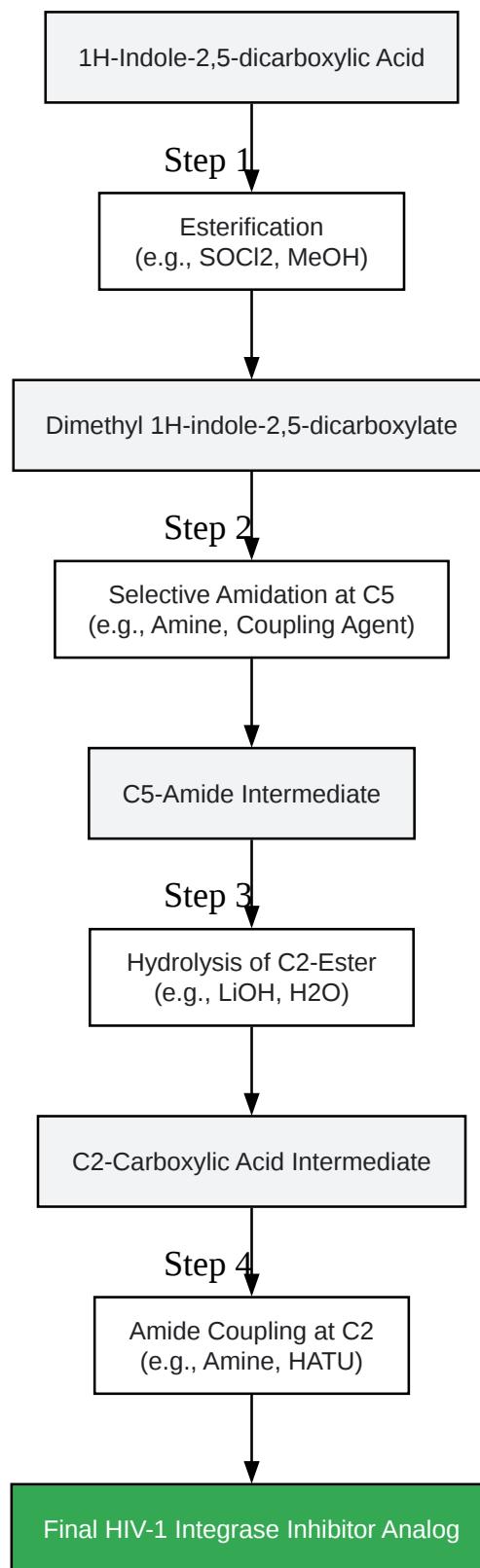
1H-indole-2,5-dicarboxylic acid serves as a crucial intermediate in the development of pharmaceuticals and advanced materials. Its bifunctional nature, with two carboxylic acid groups, allows for diverse chemical modifications.

Notably, derivatives of this compound are being investigated as potent antiviral agents, particularly as inhibitors of HIV-1 integrase. The dicarboxylic acid moiety can be functionalized to create complex molecules that interact with the active site of the enzyme.

In the realm of materials science, this molecule is utilized as an organic linker for the construction of Metal-Organic Frameworks (MOFs). The carboxylic acid groups coordinate with metal ions to form porous, crystalline structures with applications in gas storage, catalysis, and separation technologies.

Visualized Experimental Workflow

The following diagram illustrates a generalized experimental workflow for the synthesis of a potential HIV-1 integrase inhibitor, starting from **1H-indole-2,5-dicarboxylic acid**. This highlights the utility of this compound as a versatile starting material in multi-step organic synthesis.



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Caption: Synthetic workflow for an HIV-1 integrase inhibitor.

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